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molecular formula CH5N2O2+ B8797346 Methylnitramine CAS No. 88727-16-6

Methylnitramine

Cat. No. B8797346
M. Wt: 77.063 g/mol
InChI Key: IKBPKXKODMZKEW-UHFFFAOYSA-N
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Patent
US04476322

Procedure details

The solution of 2-nitro-2-aza-1-propanol in methylene chloride produced in Example 2 was combined with an additional 56 grams of methylnitramine. This mixture was slowly added to 300 ml of stirred concentrated sulfuric acid which had previously been cooled to -5° C. to -10° C. The temperature of the reaction mixture was kept at from 0° C. to -5° C. throughout the controlled addition. After the addition was completed, the mixture was poured into a large excess of ice water. Following the separation of the methylene chloride phase, the water phase was repeatedly extracted with methylene chloride. All the methylene chloride fractions were then combined, twice washed with water, and then dried with magnesium sulfate. The magnesium sulfate was filtered out and then the methylene chloride was removed by evaporation under vacuum, leaving an oily liquid. The oily liquid was converted into solid white crystals of 2,4-dinitro-2,4-diazapentane (m.p. 56° C., 65 grams pure) by precipitation from a chloroform/hexane solvent mixture.
Name
methylnitramine
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][N+:3]([O-:5])=[O:4].S(=O)(=O)(O)O.[N+:11]([N:14]([CH3:17])[CH2:15]O)([O-:13])=[O:12]>>[N+:3]([N:2]([CH2:15][N:14]([N+:11]([O-:13])=[O:12])[CH3:17])[CH3:1])([O-:5])=[O:4]

Inputs

Step One
Name
methylnitramine
Quantity
56 g
Type
reactant
Smiles
CN[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])N(CO)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])N(CO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This mixture was slowly added to 300 ml
TEMPERATURE
Type
TEMPERATURE
Details
had previously been cooled to -5° C. to -10° C
ADDITION
Type
ADDITION
Details
The temperature of the reaction mixture was kept at from 0° C. to -5° C. throughout the controlled addition
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the separation of the methylene chloride phase
EXTRACTION
Type
EXTRACTION
Details
the water phase was repeatedly extracted with methylene chloride
WASH
Type
WASH
Details
twice washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered out
CUSTOM
Type
CUSTOM
Details
the methylene chloride was removed by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
leaving an oily liquid
CUSTOM
Type
CUSTOM
Details
The oily liquid was converted into solid white crystals of 2,4-dinitro-2,4-diazapentane (m.p. 56° C., 65 grams pure) by precipitation from a chloroform/hexane solvent mixture

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])N(C)CN(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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